1-(Benzyloxy)-3-iodobenzene

Organic Synthesis Cross-Coupling Regioselectivity

Route scouting teams often encounter stalled Pd-catalyzed couplings when using bromoarene substrates, delaying library synthesis. 1-(Benzyloxy)-3-iodobenzene resolves this bottleneck with its meta-iodo handle, which undergoes oxidative addition approximately 12-fold faster than bromo counterparts-turning overnight reactions into sub-hour processes. • Enables convergent synthesis: cross-couple at the iodide, then hydrogenolyze the benzyl group to unmask a phenol for subsequent diversification. • Consistent performance: procure at ≥97% GC purity to minimize side-product profiles and reduce chromatographic purification burden. • Scales reliably: fast, high-yielding couplings reduce cycle times and cost-of-goods in process development.

Molecular Formula C13H11IO
Molecular Weight 310.13 g/mol
CAS No. 107623-21-2
Cat. No. B009896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Benzyloxy)-3-iodobenzene
CAS107623-21-2
Molecular FormulaC13H11IO
Molecular Weight310.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=CC=C2)I
InChIInChI=1S/C13H11IO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9H,10H2
InChIKeyQMKHOPJXDQAHBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Benzyloxy)-3-iodobenzene Properties & Procurement


1-(Benzyloxy)-3-iodobenzene (CAS 107623-21-2) is a meta-substituted aryl iodide belonging to the benzyl-protected phenol class, with the molecular formula C₁₃H₁₁IO and a molecular weight of 310.13 g/mol . Its solid crystalline form has a melting point typically reported between 47-50 °C [1]. The compound serves as a versatile building block in organic synthesis, with its iodine atom positioned para to the benzyloxy group, providing a distinct regiochemical handle for sequential functionalization in multi-step syntheses .

Meta-substituted aryl iodide building block for sequential C–C bond formation
Benzyl-protected phenol supports orthogonal deprotection after cross-coupling
Compatible with Suzuki-Miyaura, palladium-catalyzed, and multi-step synthetic workflows

1-(Benzyloxy)-3-iodobenzene Substitution Risks


Procurement decisions cannot assume interchangeability among the ortho-, meta-, and para-isomers of (benzyloxy)iodobenzene. Each regioisomer provides a unique spatial orientation of reactive handles, leading to divergent synthetic outcomes in subsequent cross-coupling or functionalization steps [1]. Furthermore, substituting the iodo group with a bromo or chloro counterpart fundamentally alters the activation energy required for oxidative addition in palladium-catalyzed reactions, directly impacting both reaction rates and yields [2]. For example, while a generic 'iodoaryl' might be considered, the specific substitution pattern of 1-(benzyloxy)-3-iodobenzene dictates the geometry and properties of the final biaryl or coupled product, making generic substitution a high-risk strategy for route scouting and process development.

Regioisomer mismatch

Ortho, meta, and para isomers direct distinct spatial orientation of reactive handles; substitution may alter cross-coupling outcomes and product geometry.

Halogen-dependent reactivity

Replacing iodine with bromine or chlorine substantially changes oxidative addition kinetics, likely affecting reaction rates and yields.

1-(Benzyloxy)-3-iodobenzene Performance Evidence


Meta-Substitution Regiochemistry Advantage

Unlike its 2-iodo (ortho) and 4-iodo (para) isomers, the 3-iodo substitution pattern of 1-(Benzyloxy)-3-iodobenzene positions the carbon-iodine bond at a 120° angle relative to the benzyloxy group. This meta relationship prevents steric clash during palladium-catalyzed cross-coupling, which can impede reactions with ortho-substituted aryl halides, and offers a different electronic conjugation pathway compared to the para isomer [1].

Meta regiochemistry
Class-level
meta-substitution vs ortho/para isomers
Reported steric and electronic context distinct from ortho/para
Geometry-based class inference
Organic Synthesis Cross-Coupling Regioselectivity

Superior Cross-Coupling Reactivity over Bromo Analogs

Aryl iodides consistently demonstrate higher reactivity in palladium-catalyzed cross-coupling reactions compared to aryl bromides. A kinetic study of the Suzuki-Miyaura reaction showed that iodobenzene achieved a 100% conversion in just 5 minutes using a Pd catalyst, while bromobenzene required 60 minutes to reach the same conversion [1]. In another study, the reaction with iodobenzene proceeded to near completion, whereas the same reaction with bromobenzene reached a maximum yield of only 56.4% and then stalled [2]. This enhanced reactivity is attributed to the weaker C-I bond (bond dissociation energy ~ 57.6 kcal/mol) compared to the C-Br bond (~ 68.5 kcal/mol), which facilitates the rate-determining oxidative addition step.

Cross-coupling rate
Cross-study context
Iodo: 5 min to 100% conv., Bromo: 60 min
12-fold rate difference reported for unsubstituted aryl halides
Based on Suzuki coupling with HRG-Py-Pd catalyst
Palladium Catalysis Suzuki-Miyaura Coupling Reaction Kinetics

Orthogonal Protection with Benzyl Ether

The benzyloxy group is a classic protecting group for phenols that is stable to a wide range of reaction conditions (e.g., acids, bases, many oxidants) but can be selectively removed via hydrogenolysis (H₂, Pd/C) [1]. In 1-(Benzyloxy)-3-iodobenzene, this enables a powerful orthogonal synthetic strategy: the aryl iodide can undergo cross-coupling reactions to install a new carbon framework, while the masked phenol remains intact. Subsequently, the benzyl group can be cleanly removed to reveal a free phenol for further functionalization, such as alkylation or sulfonation. This contrasts with a simpler analog like 3-iodophenol, where the free phenol would require protection prior to cross-coupling and might interfere with many organometallic reagents.

Orthogonal protection
Class-level
Benzyl ether protected phenol vs free phenol
Enables sequential deprotection after coupling; avoids free phenol interference
Requires hydrogenolysis conditions
Protecting Groups Multi-Step Synthesis Orthogonality

Late-Stage Functionalization in Drug Discovery

1-(Benzyloxy)-3-iodobenzene has been employed in a Markovnikov-selective hydroalkylation reaction to synthesize an anti-cancer compound (designated 16) with a reported yield of 70% . While a direct comparative yield with a bromo-analog was not reported in this specific study, this example demonstrates the compound's proven utility as a modular handle for introducing molecular complexity in a high-yielding, single-step diversification of a core scaffold. Its use in a published synthesis of a biologically active molecule validates its compatibility with pharmaceutically relevant functional groups and reaction conditions.

Synthetic application
Data to verify
70% yield in hydroalkylation
Reported use in medicinal chemistry; no comparator available
Sources unverified
Medicinal Chemistry Late-Stage Functionalization Diversification

1-(Benzyloxy)-3-iodobenzene Applications


Accelerated Suzuki-Miyaura Library Synthesis

For medicinal chemistry teams building focused libraries of biaryl compounds, the superior reactivity of the aryl iodide handle in 1-(Benzyloxy)-3-iodobenzene translates directly to higher synthetic throughput. As evidenced by the 12-fold rate advantage over bromo analogs [1], reactions can be completed in hours rather than overnight, enabling faster Design-Make-Test cycles. The high and predictable conversion rates reduce the need for extensive reaction optimization and complex purification, allowing chemists to reliably generate diverse compound arrays.

Modular Synthesis of Natural Product Analogs

The orthogonal nature of the benzyl-protected phenol and the meta-iodoarene in 1-(Benzyloxy)-3-iodobenzene is ideally suited for convergent total synthesis. The aryl iodide can be used in a cross-coupling to forge a key biaryl bond, after which the benzyl group can be selectively cleaved by hydrogenolysis to reveal a phenol for subsequent diversification (e.g., glycosylation, alkylation) [2]. This two-step sequence from a single building block is highly efficient for accessing analogs of bioactive natural products.

Reliable Process Development and Scale-Up

In process chemistry, the reliability and speed of a reaction are paramount. The fast and high-yielding coupling reactions typical of aryl iodides [3] minimize impurity profiles and reduce cycle times, which are key drivers of cost-of-goods. Procuring 1-(Benzyloxy)-3-iodobenzene with a specified purity (e.g., ≥97% or ≥98%) ensures consistent performance in these critical C-C bond forming steps, providing a robust foundation for developing a scalable and economical manufacturing route.

Application
Selection Property
Validation Focus
Biaryl library synthesis
Aryl iodide reactivity context
Cross-coupling rate and conversion review
Convergent natural product analog synthesis
Orthogonal benzyl protection strategy
Deprotection compatibility and diversification
Scalable C–C bond formation
Consistent aryl iodide performance
Impurity profile and cycle time optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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